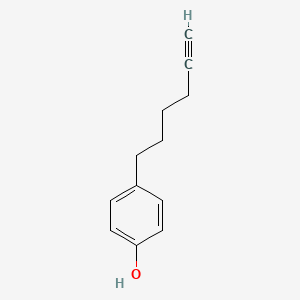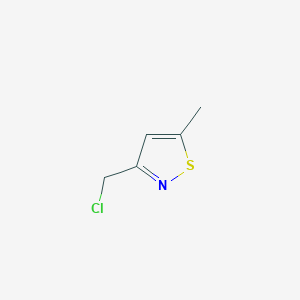
3-(chloromethyl)-5-methyl-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-methyl-1,2-thiazole (CMMT) is an important organic compound that has been used in a variety of scientific research applications. CMMT is a compound of sulfur, nitrogen, and chlorine, and it has been used in a range of studies involving biochemistry, physiology, and pharmacology. It is also used in the synthesis of other compounds and in the development of new drugs and pharmaceuticals. This article will discuss the synthesis of CMMT, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
3-(chloromethyl)-5-methyl-1,2-thiazole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as polythiazoles, polythioureas, and polythiocarboxylic acids. It has also been used in the development of new drugs and pharmaceuticals. 3-(chloromethyl)-5-methyl-1,2-thiazole has also been used in studies involving biochemistry, physiology, and pharmacology. For example, it has been used in studies of the mechanisms of action of various drugs, as well as in studies of the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 3-(chloromethyl)-5-methyl-1,2-thiazole is not fully understood. However, it is believed that 3-(chloromethyl)-5-methyl-1,2-thiazole acts as a proton donor, which enables the formation of a thioether bond between two molecules. It is also believed that 3-(chloromethyl)-5-methyl-1,2-thiazole can act as a catalyst, facilitating the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-methyl-1,2-thiazole are not fully understood. However, it has been suggested that 3-(chloromethyl)-5-methyl-1,2-thiazole may have a role in the regulation of cell signaling pathways, as well as in the regulation of gene expression. In addition, 3-(chloromethyl)-5-methyl-1,2-thiazole has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the metabolism of fatty acids.
実験室実験の利点と制限
The use of 3-(chloromethyl)-5-methyl-1,2-thiazole in laboratory experiments has several advantages and limitations. One advantage is that 3-(chloromethyl)-5-methyl-1,2-thiazole is relatively easy to synthesize and is widely available. Furthermore, it is relatively stable and has a low toxicity. However, 3-(chloromethyl)-5-methyl-1,2-thiazole is highly reactive and can react with other compounds, which can lead to unexpected results. In addition, 3-(chloromethyl)-5-methyl-1,2-thiazole is not soluble in water, which can limit its use in certain experiments.
将来の方向性
The use of 3-(chloromethyl)-5-methyl-1,2-thiazole in scientific research is still in its infancy, and there are many potential future directions for its use. For example, further research could be done to explore the biochemical and physiological effects of 3-(chloromethyl)-5-methyl-1,2-thiazole, as well as its potential role in regulating cell signaling pathways and gene expression. In addition, further research could be done to explore the potential uses of 3-(chloromethyl)-5-methyl-1,2-thiazole in the development of new drugs and pharmaceuticals. Finally, further research could be done to explore the potential uses of 3-(chloromethyl)-5-methyl-1,2-thiazole in the synthesis of other compounds.
合成法
3-(chloromethyl)-5-methyl-1,2-thiazole can be synthesized using a variety of methods. One common method involves the reaction of an alkyl halide with an alkyl thiol in the presence of a base. This reaction produces a thioether, which can then be converted to 3-(chloromethyl)-5-methyl-1,2-thiazole by chlorination. Another method involves the reaction of an alkyl halide with an alkyl thiol in the presence of a base, followed by the addition of a Lewis acid. This reaction produces a thioether, which can then be converted to 3-(chloromethyl)-5-methyl-1,2-thiazole by chlorination.
特性
IUPAC Name |
3-(chloromethyl)-5-methyl-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOOGUDSIHEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-methyl-1,2-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


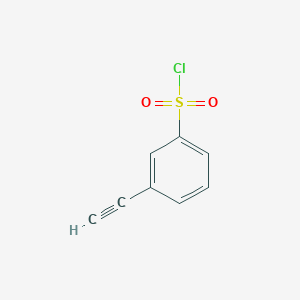
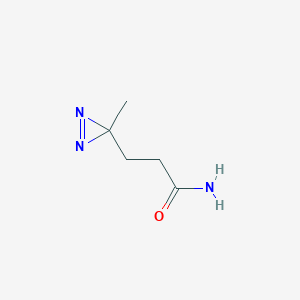
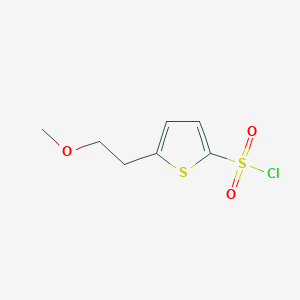
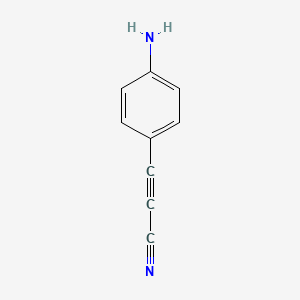
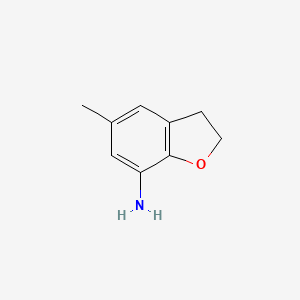
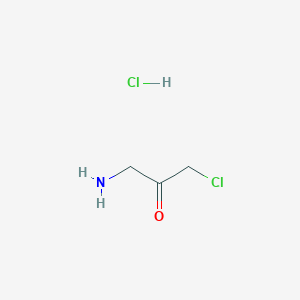
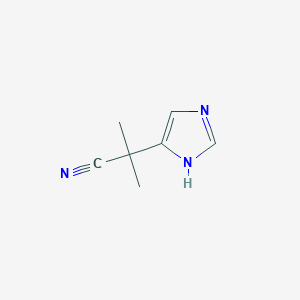

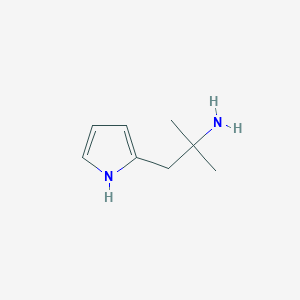
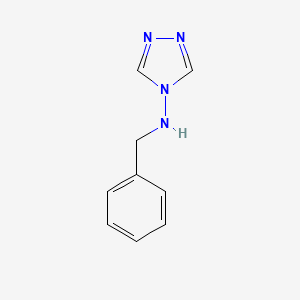

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
